One notable application of 2-(2-Pyridyl)benzimidazole is its use as a chelating fluorescent ligand in the synthesis of metal complexes. These complexes exhibit interesting photophysical properties, making them valuable for various applications. For instance, research has shown its effectiveness in forming a cobalt(II) complex that functions as an efficient fluorescent probe for the trace-level detection of aspartic and glutamic acids in aqueous solutions. [] This application highlights the potential of 2-(2-Pyridyl)benzimidazole-based complexes in analytical chemistry.
2-(2-Pyridyl)benzimidazole is an organic compound characterized by the presence of both a benzimidazole and a pyridine moiety. Its chemical formula is , and it has a molecular weight of 201.22 g/mol. The compound features a fused bicyclic structure that contributes to its unique chemical properties. It is known for its coordination chemistry, where it acts as a bidentate ligand, coordinating through the nitrogen atoms of both the pyridine and benzimidazole rings. This property enhances its utility in various applications, particularly in catalysis and complexation with metal ions .
The mechanism of action of 2-(2-Pyridyl)benzimidazole primarily revolves around its role as a ligand. The lone pairs on the nitrogen atoms donate electrons to the metal ion, forming a coordination complex. This complex formation can influence the photophysical properties of the molecule, making it potentially useful in fluorescent applications [, ].
Research indicates that 2-(2-Pyridyl)benzimidazole exhibits notable biological activities, including:
The synthesis of 2-(2-Pyridyl)benzimidazole can be achieved through various methods:
The applications of 2-(2-Pyridyl)benzimidazole are diverse:
Interaction studies have demonstrated that 2-(2-Pyridyl)benzimidazole can effectively coordinate with various metal ions, influencing their reactivity and stability. For instance:
Several compounds share structural similarities with 2-(2-Pyridyl)benzimidazole. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Benzimidazole | Contains only the benzimidazole core | Lacks the pyridine moiety |
1-Methylbenzimidazole | Methyl group on the benzimidazole nitrogen | Less versatile in coordination chemistry |
2-(Pyridin-4-yl)benzimidazole | Pyridine at position 4 instead of position 2 | Different electronic properties due to position |
1H-Benzimidazole | A simpler structure without pyridine | Limited coordination ability compared to 2-(2-Pyridyl)benzimidazole |
The unique combination of both pyridine and benzimidazole rings in 2-(2-Pyridyl)benzimidazole enhances its reactivity and versatility compared to these similar compounds. Its ability to coordinate with metals while retaining significant biological activity sets it apart as a valuable compound in both synthetic and medicinal chemistry contexts.
The structural architecture of 2-(2-Pyridyl)benzimidazole is governed by fundamental design principles that optimize both stability and functionality [2] [8]. The benzimidazole ring system maintains essential planarity with maximum deviations typically less than 0.035 Å, ensuring optimal π-electron delocalization across the aromatic framework [21]. The nitrogen atoms within the benzimidazole core exhibit distinct electronic environments, with the imidazole nitrogen demonstrating stronger basicity compared to the pyridine nitrogen [11].
The dihedral angle between the benzimidazole and pyridine rings represents a critical structural parameter that influences the compound's overall properties [5] [20]. In the free ligand state, this angle typically ranges from 40° to 75°, depending on the specific molecular environment and intermolecular interactions [6] [20]. The rotational flexibility around the C2-C(pyridyl) bond allows for conformational adaptability while maintaining the integrity of the aromatic systems [25].
Intermolecular hydrogen bonding patterns significantly influence the solid-state structure of 2-(2-Pyridyl)benzimidazole [13] [20]. The compound exhibits characteristic N-H···N hydrogen bonds with bond lengths ranging from 2.8 to 3.0 Å, contributing to crystal packing stability [20] [21]. π-π stacking interactions between aromatic rings occur at distances of approximately 3.96 Å, further stabilizing the three-dimensional structure [23].
Property | Value |
---|---|
Molecular Formula | C₁₂H₉N₃ |
Molecular Weight (g/mol) | 195.22-195.25 |
CAS Number | 1137-68-4 |
Melting Point (°C) | 218-227 |
Boiling Point (°C) | 321.89 (estimated) |
Density (g/cm³) | 1.2142 (estimated) |
Refractive Index | 1.6990 (estimated) |
pKa Value | 5.58 (+1) at 25°C |
Water Solubility | Insoluble |
Appearance | Yellow to brown powder |
Contemporary computational modeling of 2-(2-Pyridyl)benzimidazole employs sophisticated theoretical methods to elucidate its electronic structure and properties [14] [16]. Density Functional Theory calculations utilizing B3LYP and CAM-B3LYP functionals with appropriate basis sets have proven particularly effective for geometry optimization and property prediction [6] [16]. The choice of basis set, typically 6-31G(d) for light atoms and LANL2DZ for transition metals in coordination studies, provides balanced accuracy and computational efficiency [6] [16].
Time-Dependent Density Functional Theory calculations have been instrumental in understanding the electronic absorption spectra and excited-state properties of the compound [4] [16]. These investigations reveal characteristic absorption bands in the ultraviolet region, with theoretical predictions showing good agreement with experimental observations [16]. The incorporation of solvent effects through Polarizable Continuum Model approaches enhances the accuracy of computational predictions for solution-phase properties [14] [16].
Molecular dynamics simulations provide insights into the conformational flexibility and thermal behavior of 2-(2-Pyridyl)benzimidazole [26]. These studies reveal that the compound undergoes conformational changes on picosecond to nanosecond timescales, with the dihedral angle between aromatic rings showing significant fluctuations [4] [24]. Root-mean-square deviation analysis indicates equilibration times of approximately 2 nanoseconds for most molecular systems [26].
The application of meta-dynamics simulations has proven valuable for exploring the photoisomerization pathways and conformational landscapes of related pyridyl-benzimidazole derivatives [25]. These advanced sampling techniques reveal the activation barriers and transition states associated with structural rearrangements [25].
Density Functional Theory investigations of 2-(2-Pyridyl)benzimidazole have provided comprehensive insights into its electronic structure and properties [5] [14]. The highest occupied molecular orbital typically exhibits energies ranging from -5.2 to -5.8 electron volts, while the lowest unoccupied molecular orbital energies fall between -1.8 and -2.4 electron volts [16]. This results in HOMO-LUMO energy gaps of 3.4 to 3.8 electron volts, indicating moderate electronic excitation energies [16].
The electronic density distribution analysis reveals significant π-electron delocalization across both the benzimidazole and pyridine rings [8] [15]. Natural Bond Orbital analysis demonstrates the presence of donor-acceptor interactions between nitrogen lone pairs and adjacent π* orbitals, contributing to the overall stability of the system [15]. The dipole moment calculations yield values ranging from 2.5 to 4.2 Debye, reflecting the polar nature of the molecule [16].
Frequency calculations confirm the stability of optimized geometries through the absence of imaginary vibrational modes [6] [16]. The vibrational spectra predictions show characteristic absorption bands corresponding to C-H, C-N, and C-C stretching modes, with good correlation to experimental infrared spectroscopy data [14] [17]. The calculated polarizability values of 18-22 Ų provide insights into the compound's response to external electric fields [16].
Population analysis reveals charge distribution patterns that influence the compound's reactivity and coordination behavior [8] [14]. The nitrogen atoms in the benzimidazole ring carry partial negative charges, making them favorable coordination sites for metal ions [8]. The pyridine nitrogen exhibits similar electron-rich character, contributing to the compound's chelating ability [2] [6].
Parameter | Value |
---|---|
Bond Length C-N (benzimidazole) | 1.35-1.38 Å |
Bond Length C-N (pyridine) | 1.33-1.36 Å |
Bond Angle N-C-N (benzimidazole) | 109-111° |
Dihedral Angle (benzimidazole-pyridine) | 40-45° (complexed) |
Planarity Deviation (benzimidazole) | <0.035 Å |
Ring-Ring Distance (π-π stacking) | 3.96 Å |
Hydrogen Bond Length (N-H···N) | 2.8-3.0 Å |
Crystal System | Monoclinic |
Space Group | P2₁/n |
The relationship between molecular structure and properties in 2-(2-Pyridyl)benzimidazole demonstrates clear correlations that guide rational design approaches [8] [11]. The planar benzimidazole core contributes to enhanced π-π stacking interactions and improved thermal stability, as evidenced by melting points consistently above 218°C [1] [7]. The presence of multiple nitrogen heteroatoms creates hydrogen bonding sites that influence solubility characteristics and crystal packing behavior [11] [20].
Electronic properties exhibit strong dependence on the relative orientation of the benzimidazole and pyridine rings [5] [25]. Smaller dihedral angles promote extended conjugation and result in red-shifted absorption spectra, while larger angles lead to localized electronic states [4] [5]. This structure-property relationship has significant implications for the design of derivatives with tailored optical properties [25].
The protonation behavior of 2-(2-Pyridyl)benzimidazole demonstrates site-specific preferences that correlate with calculated electron densities [4] [24]. The compound exhibits excited-state proton transfer processes in acidic media, leading to tautomer formation with distinct spectroscopic signatures [4] [13]. The pKa value of 5.58 for the protonated form reflects the basicity of the nitrogen centers and influences pH-dependent behavior [1].
Coordination chemistry studies reveal that the bite angle formed by the nitrogen donor atoms ranges from 87° to 88°, making the compound suitable for chelating coordination modes [6] [20]. The trans-effect differences between benzimidazole and pyridine nitrogen atoms result in distinct bond lengths when coordinated to metal centers [6] [20].
Method/Parameter | Value/Result |
---|---|
Density Functional Theory Functional | B3LYP/CAM-B3LYP |
Basis Set | 6-31G(d)/LANL2DZ |
HOMO Energy (electron volts) | -5.2 to -5.8 |
LUMO Energy (electron volts) | -1.8 to -2.4 |
Energy Gap (electron volts) | 3.4-3.8 |
Dipole Moment (Debye) | 2.5-4.2 |
Polarizability (Ų) | 18-22 |
Optimization Method | Gradient-based |
Frequency Calculation | Harmonic approximation |
Solvent Model | PCM/CPCM |
The luminescence properties of 2-(2-Pyridyl)benzimidazole correlate directly with its electronic structure and molecular rigidity [2] [15]. Quantum yield measurements reveal moderate fluorescence efficiency that can be enhanced through structural modifications [9]. The Stokes shift values provide information about excited-state structural relaxation processes [15].
Irritant